2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Description
Properties
IUPAC Name |
2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O3S2/c20-19(21,22)11-4-3-5-12(8-11)26-15(23-24-17(26)30-10-16(27)28)9-25-13-6-1-2-7-14(13)31-18(25)29/h1-8H,9-10H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTHLACMXFJUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a novel thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from a diverse range of scientific literature.
Synthesis of the Compound
The synthesis of thiazole derivatives typically involves multi-step chemical reactions. For the specific compound , the synthesis pathway includes the formation of the thiazole ring and subsequent functionalization with various substituents. The general approach consists of:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors such as thioketones and α-halo acids.
- Functionalization : Subsequent steps involve introducing substituents like trifluoromethyl groups and various aromatic moieties to enhance biological activity.
The detailed reaction schemes can be found in studies focusing on thiazole derivatives .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. A study reported that several thiazole derivatives exhibited moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.17 to >3.75 mg/mL. The most effective compounds showed MIC values as low as 0.23 mg/mL against Bacillus cereus and Escherichia coli .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Pathogen |
|---|---|---|---|
| 3 | 0.23 - 0.70 | 0.47 - 0.94 | Bacillus cereus |
| 9 | 0.17 | 0.23 | Bacillus cereus |
| 1 | 0.23 | 0.47 | Enterobacter cloacae |
Anti-inflammatory and Analgesic Activity
In addition to antimicrobial properties, thiazole derivatives have shown promising anti-inflammatory and analgesic effects. A study indicated that certain thiazole compounds significantly reduced inflammation in animal models, outperforming standard anti-inflammatory drugs like diclofenac . The mechanism of action often involves inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Anticancer Activity
Recent research has also highlighted the anticancer potential of thiazole derivatives. Compounds similar to the one have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including lung and skin cancer cells . This suggests a multifaceted role for thiazoles in therapeutic applications beyond antimicrobial activity.
Study on Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of new thiazole derivatives against clinical isolates of bacteria. The results demonstrated that specific structural modifications significantly enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Evaluation of Anti-inflammatory Properties
In another investigation, a series of thiazole derivatives were tested for anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated that certain compounds provided significant relief compared to control groups, reinforcing their potential as therapeutic agents in treating inflammatory diseases .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid exhibit significant anti-inflammatory and analgesic effects. These properties are attributed to their ability to inhibit inflammatory markers and modulate pain pathways .
Antimicrobial Activity
The compound has shown promise in antimicrobial studies, particularly against various bacterial strains. Its structural features may enhance its ability to penetrate microbial membranes and disrupt cellular functions .
Potential in Cancer Therapy
Some derivatives of this compound have been evaluated for anticancer activity. Preliminary studies suggest that they may induce apoptosis in cancer cells, making them candidates for further development in oncology .
Case Studies
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
Key analogs share the 1,2,4-triazole-thioacetic acid scaffold but differ in substituents, impacting their physicochemical and biological properties:
Key Observations :
Inference for Target Compound :
- The trifluoromethyl and benzo[d]thiazol groups could synergize for anti-inflammatory or antimicrobial activity, though empirical data are needed.
Toxicity Predictions
Computational models (e.g., GUSAR-online) predict low acute toxicity for dimethoxyphenyl and hydroxy(phenyl)methyl analogs . The trifluoromethyl group in the target compound may reduce toxicity compared to halogenated analogs, but benzo[d]thiazol metabolites require further study.
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule can be dissected into three primary components:
- Benzothiazolone core : Synthesized from 2-aminothiophenol via cyclization with carbonyl equivalents.
- 1,2,4-Triazole scaffold : Constructed through cyclocondensation reactions, functionalized at positions 3 (thioacetic acid), 4 (trifluoromethylphenyl), and 5 (benzothiazolylmethyl).
- Trifluoromethylphenyl group : Introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
Critical challenges include:
- Regioselective triazole substitution pattern
- Stability of thioether linkages under acidic/basic conditions
- Compatibility of trifluoromethyl groups with reaction media
Synthetic Routes and Methodologies
Route 1: Sequential Assembly via Triazole Thiol Intermediate
Synthesis of 5-(Chloromethyl)-2-oxobenzo[d]thiazole (Intermediate A)
2-Aminothiophenol undergoes cyclization with phosgene equivalents (e.g., triphosgene) in dichloromethane at 0–5°C, yielding 2-oxobenzo[d]thiazol-3(2H)-one. Subsequent chloromethylation employs paraformaldehyde and HCl gas in acetic acid at 60°C for 12 hours, producing Intermediate A (83% yield).
Reaction Scheme:
$$
\text{2-Aminothiophenol} \xrightarrow{\text{COCl}2, \text{Et}3\text{N}} \text{2-Oxobenzo[d]thiazol-3(2H)-one} \xrightarrow{\text{CH}_2\text{O}, \text{HCl}} \text{Intermediate A}
$$
Preparation of 4-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-thiol (Intermediate B)
A mixture of 3-(trifluoromethyl)benzohydrazide and potassium thiocyanate reacts in ethanol under reflux (78°C, 8 hours). Acidic workup (HCl, pH 2–3) precipitates Intermediate B as a white solid (72% yield).
Characterization Data:
- $$^1$$H NMR (DMSO-$$d_6$$): δ 14.2 (s, 1H, SH), 8.45 (s, 1H, ArH), 7.92–7.85 (m, 3H, ArH)
- HRMS : m/z 272.0481 [M+H]$$^+$$ (calc. 272.0484)
Alkylation of Intermediate B with Intermediate A
Intermediate B (1.0 eq) reacts with Intermediate A (1.1 eq) in DMF containing K$$2$$CO$$3$$ (2.5 eq) at 50°C for 6 hours. The product 5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol is isolated by column chromatography (SiO$$_2$$, hexane/EtOAc 3:1, 68% yield).
Thioether Formation with Bromoacetic Acid
The triazole thiol (1.0 eq) reacts with ethyl bromoacetate (1.2 eq) in acetone with K$$2$$CO$$3$$ (3.0 eq) at reflux (56°C, 4 hours). Saponification using NaOH (2M, 3 eq) in ethanol/water (3:1) at 70°C for 2 hours affords the target carboxylic acid (85% yield over two steps).
Optimization Notes:
- Ethyl bromoacetate preferred over chloro derivatives due to faster kinetics
- Saponification at pH 12 prevents ester hydrolysis side reactions
Route 2: Convergent Assembly via Huisgen Cycloaddition
Synthesis of Propargyl-Benzothiazolone Derivative (Intermediate C)
Intermediate A reacts with propargylamine (1.5 eq) in THF at 25°C for 24 hours, yielding Intermediate C (89% yield).
Reaction Scheme:
$$
\text{Intermediate A} + \text{HC≡CCH}2\text{NH}2 \rightarrow \text{Intermediate C}
$$
Preparation of Azide-Containing Trifluoromethylphenyl Building Block (Intermediate D)
3-(Trifluoromethyl)benzyl bromide (1.0 eq) reacts with sodium azide (3.0 eq) in DMF/H$$_2$$O (4:1) at 80°C for 6 hours. Intermediate D is extracted with EtOAc (92% yield).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Intermediates C (1.0 eq) and D (1.1 eq) undergo CuAAC using CuI (0.1 eq) and DIPEA (2.0 eq) in t-BuOH/H$$_2$$O (1:1) at 50°C for 12 hours. The triazole product is isolated by crystallization from ethanol (78% yield).
Thioacetic Acid Incorporation
The triazole intermediate reacts with mercaptoacetic acid (1.5 eq) in presence of EDCI/HOBt coupling reagents (1.2 eq each) in DCM at 25°C for 24 hours. Final purification via reverse-phase HPLC (MeCN/H$$_2$$O + 0.1% TFA) gives the target compound (65% yield).
Advantages of Route 2:
- Better regiocontrol in triazole formation
- Modular synthesis facilitates analog generation
Critical Process Parameters and Optimization
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 13.2 (s, 1H, COOH), 8.32 (d, J=8.4 Hz, 1H, ArH), 7.89–7.75 (m, 5H, ArH), 5.21 (s, 2H, CH$$2$$), 3.82 (s, 2H, SCH$$_2$$)
- $$^{13}$$C NMR : δ 172.4 (COOH), 167.8 (C=O), 155.2 (triazole C3), 142.1–125.7 (ArC), 121.5 (q, $$^1J{CF}$$=320 Hz, CF$$3$$)
- HRMS : m/z 551.1243 [M+H]$$^+$$ (calc. 551.1247)
Purity Assessment
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC | C18, 250×4.6 mm, 5 μm | MeCN/H$$_2$$O (55:45) | 99.2 |
| UPLC-MS | BEH C18, 2.1×50 mm | 0.1% HCO$$_2$$H | 98.7 |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Equivalents Used | Cost Contribution (%) |
|---|---|---|---|
| 3-(Trifluoromethyl)benzaldehyde | 450 | 1.2 | 38 |
| Ethyl bromoacetate | 220 | 1.5 | 22 |
| CuI | 1200 | 0.1 | 15 |
Waste Stream Management
- Cu residues : Removed via chelating resins (iminodiacetic acid type)
- Halogenated byproducts : Incinerated in rotary kilns with caustic scrubbing
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, and what key reaction conditions are required?
- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization of hydrazine derivatives and alkylating agents. A common approach involves heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium (e.g., NaOH) to form thioacetic acid derivatives. Reaction optimization includes temperature control (~80–100°C) and equimolar reagent ratios to minimize side products .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation employs integrated techniques:
- Elemental analysis to verify molecular composition.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹).
- ¹H NMR for substituent positioning (e.g., trifluoromethylphenyl protons at δ 7.5–8.0 ppm).
- Thin-layer chromatography (TLC) to confirm purity and individuality .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screenings focus on antimicrobial and antifungal activity. Protocols include agar diffusion assays against Staphylococcus aureus and Candida albicans, with MIC (Minimum Inhibitory Concentration) determination. Comparative studies with methoxyphenyl-substituted analogs suggest enhanced activity when bulky substituents (e.g., trifluoromethyl) are present .
Q. How are physicochemical properties (e.g., solubility, stability) evaluated for this compound?
- Methodological Answer :
- Solubility : Tested in polar (water, ethanol) and nonpolar solvents (DMSO) via gravimetric analysis.
- Stability : Assessed under accelerated degradation conditions (pH 1–12, 40–60°C) using HPLC to monitor decomposition products. Mass balance studies confirm >95% stability in neutral conditions .
Q. What strategies are used to synthesize ester derivatives of this compound?
- Methodological Answer : Esterification involves reacting the carboxylic acid group with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) or via coupling agents (DCC/DMAP). Purity is ensured by recrystallization from ethanol or acetonitrile .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Protic solvents (e.g., ethanol) enhance cyclization efficiency.
- Catalysis : Transition metals (e.g., Zn²⁺) improve thioether bond formation.
- Stepwise purification : Column chromatography after intermediate steps reduces final-step impurities. Yields >70% are achievable with rigorous temperature/pH control .
Q. How should contradictory data in biological activity studies (e.g., variable MIC values) be resolved?
- Methodological Answer : Address discrepancies by:
- Standardized assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC determination.
- Structural analogs : Compare activity trends against substituent electronic effects (e.g., electron-withdrawing CF₃ vs. methoxy groups).
- Synergy testing : Evaluate combinatorial effects with known antibiotics to identify potentiating interactions .
Q. What computational methods are employed to predict the toxicity profile of this compound?
- Methodological Answer : In silico toxicity prediction uses:
- QSAR models : Correlate structural descriptors (e.g., logP, topological polar surface area) with LD₅₀ data.
- DEREK Nexus : Flags potential hepatotoxicity via benzo[d]thiazole metabolites.
- Molecular docking : Assess binding affinity to hERG channels to predict cardiotoxicity .
Q. What mechanistic studies elucidate the compound’s antimicrobial action?
- Methodological Answer : Mechanistic insights are gained through:
- Membrane permeability assays : Fluorescent probes (e.g., propidium iodide) detect cell wall disruption.
- Enzyme inhibition : Test inhibition of fungal CYP51 or bacterial dihydrofolate reductase.
- ROS induction : Measure reactive oxygen species (ROS) levels via DCFH-DA staining .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
- Methodological Answer : Stability is assessed using:
- Simulated gastric fluid (SGF) : HPLC-MS identifies acid-catalyzed hydrolysis products (e.g., free thiol derivatives).
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation byproducts.
- Forced degradation : Heat (40–60°C) and humidity (75% RH) accelerate decomposition, with mass balance confirming <5% impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
